

Pro-pam (Pralidoxime Chloride): A Comprehensive Toxicological and Safety Profile Assessment

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Compound of Interest

Compound Name: Pro-pam

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Executive Summary

Pralidoxime, commonly known as 2-PAM, is a critical antidote for organophosphate poisoning. Its primary function is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system. This technical guide provides a comprehensive assessment of the toxicology and safety profile of Pralidoxime, with a focus on its mechanism of action, pharmacokinetic properties, and available toxicity data. While Pralidoxime is generally considered safe and effective for its indicated use, this guide also highlights the existing data gaps in its long-term safety profile, particularly concerning genotoxicity, carcinogenicity, and comprehensive reproductive toxicity. The information presented herein is intended to support further research and development in the field of cholinesterase reactivators.

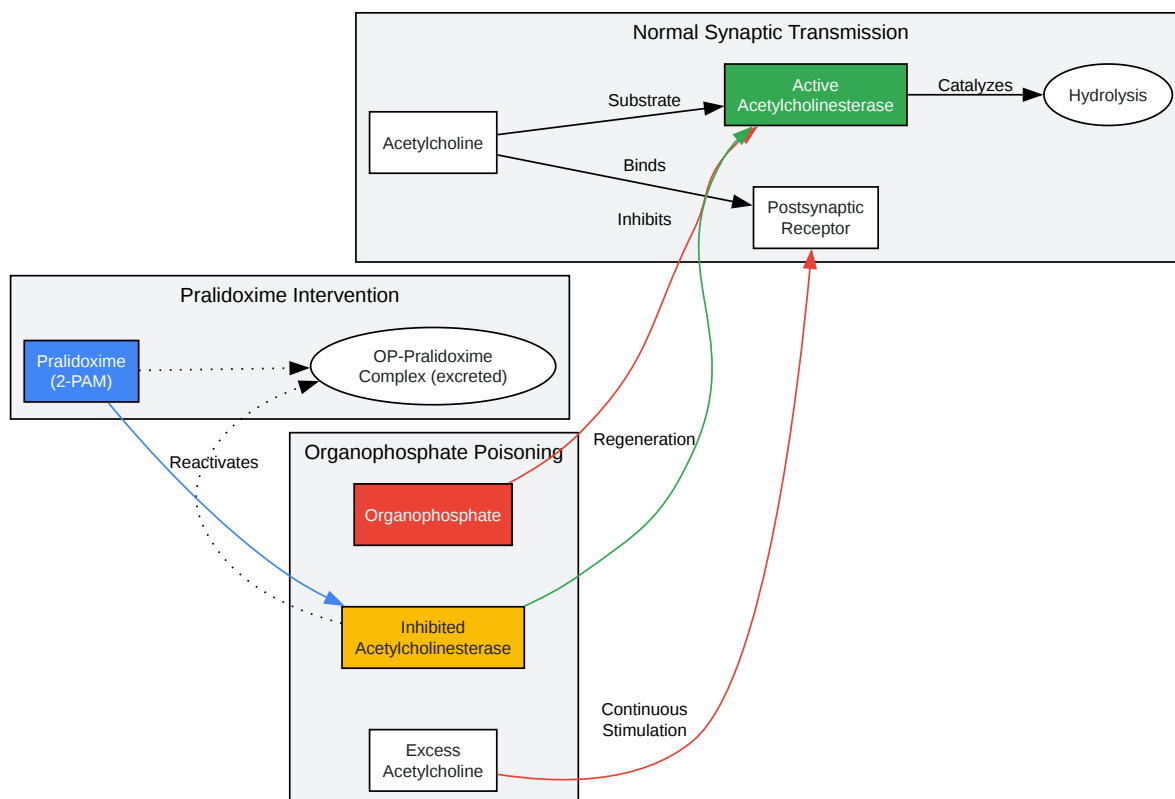
Introduction

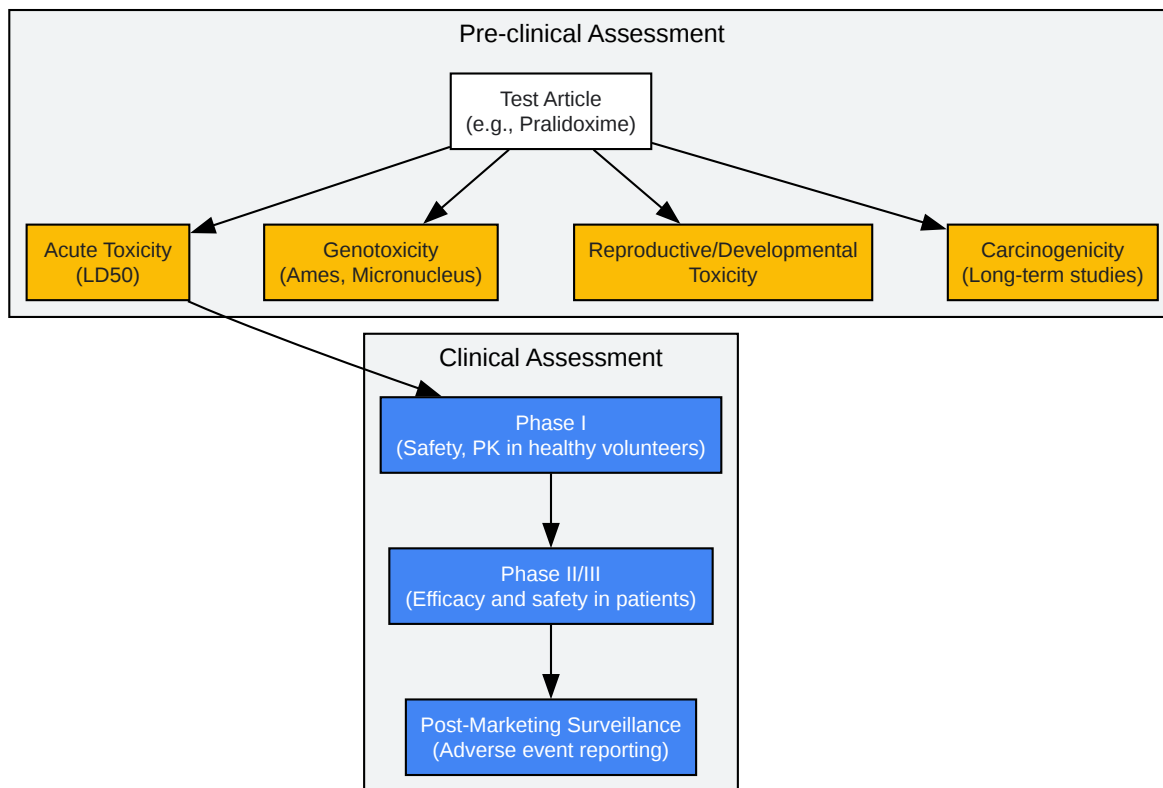
Organophosphate (OP) compounds, widely used as pesticides and unfortunately as chemical warfare agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). Pralidoxime (2-pyridine aldoxime methyl chloride or 2-PAM), a member of the oxime family of compounds, was developed as a specific antidote to counter the effects of OP poisoning.^[1] It is most effective when administered in conjunction with an

antimuscarinic agent like atropine.[1] This document provides a detailed overview of the toxicological and safety data for Pralidoxime, drawing from a range of non-clinical and clinical studies.

Mechanism of Action

The therapeutic effect of Pralidoxime is centered on its ability to reactivate phosphorylated AChE. Organophosphates bind to the serine hydroxyl group in the active site of AChE, leading to the enzyme's inactivation and the subsequent accumulation of the neurotransmitter acetylcholine.[1] Pralidoxime, with its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, breaking the bond with the AChE enzyme.[2] This process regenerates the functional enzyme, allowing for the normal hydrolysis of acetylcholine and the restoration of neuromuscular function.[2][3] This mechanism is most effective before the organophosphate-enzyme complex undergoes a process known as "aging," after which the bond becomes resistant to reactivation by oximes.[2]





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